molecular formula C6H11N B1296546 7-Azabicyclo[4.1.0]heptane CAS No. 286-18-0

7-Azabicyclo[4.1.0]heptane

Cat. No. B1296546
CAS RN: 286-18-0
M. Wt: 97.16 g/mol
InChI Key: DINLIZUFVHTMDX-UHFFFAOYSA-N
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Description

7-Azabicyclo[4.1.0]heptane is a chemical compound with the molecular formula C6H11N . It is one of the products formed during oxidation of cyclohexene by dendritic complexes .


Synthesis Analysis

An efficient approach to the synthesis of previously unreported azabicyclo[4.1.0]heptane-derived building blocks has been reported . Another study presents a facile synthesis of functionalized 6-cyano-2-oxa-7-azabicyclo hept-3-en-1-yl acetates .


Molecular Structure Analysis

The molecular structure of 7-Azabicyclo[4.1.0]heptane has been investigated in the gas phase using electron diffraction, and in condensed phases using single-crystal X-ray diffraction and NMR spectroscopy . The structure of 1-Methyl-7-azabicyclo[4.1.0]heptane has also been studied .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Azabicyclo[4.1.0]heptane are not mentioned in the search results, the compound is available for purchase from chemical suppliers, suggesting its use in various chemical reactions .


Physical And Chemical Properties Analysis

7-Azabicyclo[4.1.0]heptane has a molecular weight of 97.16 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor. It has no rotatable bonds. Its exact mass and monoisotopic mass are 97.089149355 g/mol. Its topological polar surface area is 21.9 Ų. It has seven heavy atoms .

Scientific Research Applications

Structural Characterization

The 7-azabicyclo[4.1.0]heptane structure has been characterized in several studies. Britvin and Rumyantsev (2017) detailed the structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring as its hydrochloride salt (Britvin & Rumyantsev, 2017). Trefonas and Majeste (1965) determined the crystal structure of 7-(p-iodobenzenesulfonyl)-7-azabicyclo[4.1.0]heptane through x-ray diffraction, revealing detailed molecular geometry (Trefonas & Majeste, 1965).

Synthesis and Reactivity

A significant amount of research focuses on the synthesis and reactivity of 7-azabicyclo[4.1.0]heptane derivatives. Armstrong and Shanahan (2005) described the synthesis of the 7-azabicyclo[2.2.1]heptane ring system from 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidines using an aza-Prins-pinacol reaction, which shows potential for creating biologically relevant azabicyclic targets (Armstrong & Shanahan, 2005). Malpass and White (2004) demonstrated the conversion of 7-substituted 2-azabicyclo[2.2.1]heptanes to novel epibatidine analogues, indicating the versatility of this structure in synthesizing complex organic compounds (Malpass & White, 2004).

Applications in Biochemistry and Medicinal Chemistry

In the field of biochemistry and medicinal chemistry, 7-azabicyclo[4.1.0]heptane derivatives play a crucial role. Chiba et al. (1985) synthesized 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins, highlighting its importance in antibiotic research (Chiba et al., 1985). Furthermore, Joseph et al. (2011) developed a method for the stereoselective synthesis of novel heterocyclic endo-7-halo-3-oxo-2-azabicyclo[4.1.0]heptanes, compounds with potential relevance in pharmaceuticals (Joseph et al., 2011).

Conformational Studies

Studies have also investigated the conformational aspects of 7-azabicyclo[4.1.0]heptane compounds. Otani et al. (2003) evaluated the rotational barriers and planarity of the amide group in 7-azabicyclo[2.2.1]heptane amides, providing insights into their three-dimensional structure and reactivity (Otani et al., 2003).

properties

IUPAC Name

7-azabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-4-6-5(3-1)7-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINLIZUFVHTMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338463, DTXSID70870494
Record name 7-Azabicyclo[4.1.0]heptane
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URL https://comptox.epa.gov/dashboard/DTXSID70338463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_52743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Azabicyclo[4.1.0]heptane

CAS RN

286-18-0
Record name 7-Azabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-azabicyclo[4.1.0]heptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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